molecular formula C10H18N2O2 B1196289 Slaframine CAS No. 20084-93-9

Slaframine

货号: B1196289
CAS 编号: 20084-93-9
分子量: 198.26 g/mol
InChI 键: YYIUHLPAZILPSG-GUBZILKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Veterinary Medicine

1.1. Slobbers Syndrome in Livestock

Slaframine is primarily associated with "slobbers syndrome," a condition characterized by excessive salivation in livestock, particularly cattle and horses. When animals consume forages contaminated with this compound, they exhibit symptoms such as profuse salivation, which can lead to dehydration and other health issues if not managed properly .

  • Symptoms of Slobbers Syndrome:
    • Excessive salivation
    • Dehydration
    • Decreased milk production
    • In severe cases, suffocation due to emphysema in the lungs

Management typically involves removing contaminated feed sources, which can lead to rapid recovery within 24-48 hours .

1.2. Experimental Studies on Salivary Output

Research has demonstrated that injections of this compound can increase salivary output in beef steers by approximately 50% compared to controls. Studies have also indicated that this compound may help mitigate the decrease in ruminal pH associated with subacute acidosis in cattle .

  • Key Findings:
    • Increased salivation can influence ruminal health.
    • This compound affects ruminal pH and lactate concentrations during acidosis.

Biochemical Properties

This compound's structure and metabolic activation are crucial for its physiological effects. It requires conversion into an active form within the liver to exert its effects on the body . The biosynthesis of this compound involves several precursors, including lysine and pipecolic acid, indicating a complex metabolic pathway.

  • Biosynthetic Pathway:
    • Derived from lysine → pipecolic acid → this compound
    • Active form identified as a ketoimine.

Research Applications

This compound's unique properties make it a subject of interest in various research fields:

3.1. Toxicology Studies

Due to its toxic nature, this compound is studied for its effects on different animal species, including cattle, horses, sheep, goats, swine, and even pets like dogs and cats. Understanding its toxicity helps develop diagnostic and management strategies for livestock exposed to contaminated forage .

3.2. Pharmacological Research

The parasympathomimetic activity of this compound suggests potential applications in pharmacology, particularly in exploring treatments for conditions related to exocrine dysfunctions. Its ability to stimulate salivary output could be useful in managing certain medical conditions where increased secretion is beneficial.

Case Studies

Study TitleFocusFindings
Blackpatch of Clover: Cause of Slobbers SyndromeInvestigated the link between this compound and slobbers syndromeConfirmed that this compound causes excessive salivation in livestock
Effects of this compound on Salivary OutputExamined the impact of this compound injections on cattleShowed significant increases in salivary flow and potential benefits during acidosis
This compound Toxicosis in CattleAnalyzed symptoms and management strategiesHighlighted effective management through removal from contaminated feed

生物活性

Slaframine, a mycotoxin produced by the fungus Rhizoctonia leguminicola, is primarily associated with causing excessive salivation in livestock, particularly horses. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is chemically classified as an indolizidine alkaloid, with the molecular formula C11H15NC_{11}H_{15}N and a molecular weight of 175.25 g/mol. Its structure includes an acetamido group that contributes to its biological activity. The compound is known for its ability to induce salivation and other physiological responses in animals.

The biological activity of this compound is primarily linked to its interaction with the cholinergic system. It acts as a potent agonist at muscarinic acetylcholine receptors, which are involved in the regulation of salivary secretion. The activation of these receptors leads to increased saliva production, resulting in a condition commonly referred to as "slobbers" in affected animals.

Salivary Syndrome in Horses

A significant outbreak of this compound toxicosis was reported in horses in North Carolina, where the ingestion of contaminated red clover hay resulted in severe salivation, piloerection, respiratory distress, and increased defecation frequency . The study indicated that fresh hay contained this compound levels between 50 to 100 ppm, which decreased significantly after storage.

Case Studies

  • North Carolina Outbreak : In a detailed investigation, horses fed with red clover hay contaminated with this compound exhibited extreme salivation and other distressing symptoms. The predominant fungus isolated was Rhizoctonia leguminicola, confirming the source of contamination .
  • Brazilian Horses : A similar case study documented this compound intoxication among horses in Santa Catarina, Brazil. The symptoms mirrored those observed in North Carolina, highlighting the compound's consistent effects across different geographical regions .

Research Findings

Recent studies have focused on the biosynthesis and degradation of this compound. Research indicates that the biological activity of this compound decreases significantly over time; specifically, it was noted that after 10 months of storage, its activity reduced by approximately tenfold .

Data Table: Summary of Biological Effects

Effect Description Reference
SalivationInduces excessive salivation (up to 100 ppm)
Respiratory DistressIncreased respiratory rate observed in affected animals
Gastrointestinal EffectsIncreased frequency of defecation
Long-term Storage EffectsActivity decreases from 50-100 ppm to about 7 ppm after 10 months

Biosynthetic Pathways

The biosynthesis of this compound involves several metabolic steps within Rhizoctonia leguminicola. Key precursors include 1-hydroxyindolizidines, which undergo enzymatic transformations to yield this compound . Understanding these pathways is crucial for developing strategies to mitigate its effects in livestock.

常见问题

Basic Research Questions

Q. How can slaframine’s crystal structure be reliably determined, and what methodological considerations are critical for accurate analysis?

  • This compound’s crystal structure is typically resolved using X-ray crystallography. Key steps include synthesizing enantiomerically pure samples, growing crystals via diffusion-controlled methods (e.g., chloroform/pentane systems), and validating atomic coordinates with displacement parameters . Ensure proper calibration of diffraction equipment (e.g., Mo Kα radiation at 0.71069 Å) and refine data using software like SHELX to account for anisotropic thermal motion .

Q. What are the primary challenges in synthesizing this compound analogs, and how can researchers optimize reaction yields?

  • Synthesis involves multi-step processes, such as esterification, N-acetylation, and ketone reduction. Challenges include maintaining stereochemical integrity during cyclization and minimizing side reactions. Use potassium hydride for controlled ring closure and sodium borohydride for selective ketone reduction. Monitor intermediates via NMR and HPLC to verify purity .

Q. Which analytical techniques are most effective for identifying this compound in fungal-infected plant material?

  • Combine liquid chromatography-mass spectrometry (LC-MS) for quantification with nuclear magnetic resonance (NMR) for structural confirmation. Validate methods using reference standards and spike-recovery experiments in matrices like red clover hay. Cross-reference spectral data with published libraries to distinguish this compound from co-occurring alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor activation mechanisms across different experimental models?

  • Discrepancies (e.g., muscarinic vs. nicotinic receptor activation) may arise from species-specific receptor isoforms or assay conditions. Design comparative studies using isogenic cell lines and standardized agonist/antagonist protocols. Employ molecular docking simulations to predict binding affinities and validate findings with in vivo models (e.g., bovine salivary gland assays) .

Q. What experimental designs are optimal for studying this compound’s dose-dependent neurotoxicity in livestock?

  • Use randomized controlled trials with escalating doses administered to ruminants. Measure biomarkers like salivary amylase activity and acetylcholine levels. Control for confounding variables (e.g., diet, fungal strain variability) and apply ANOVA with post-hoc tests to analyze dose-response relationships. Include histopathological analysis of neural tissues .

Q. How can genomic and metabolomic approaches elucidate fungal (Rhizoctonia leguminicola) regulation of this compound biosynthesis?

  • Perform RNA sequencing to identify biosynthetic gene clusters (BGCs) under varying environmental conditions. Pair with LC-MS-based metabolomics to correlate gene expression with this compound production. Use CRISPR-Cas9 to knock out candidate genes (e.g., polyketide synthases) and validate their roles in alkaloid synthesis .

Q. What strategies mitigate batch-to-batch variability in this compound production during in vitro fungal fermentation?

  • Optimize culture conditions (pH, temperature, carbon sources) using design-of-experiment (DoE) methodologies. Monitor secondary metabolite profiles via real-time mass spectrometry. Implement feedback-controlled bioreactors to maintain consistent oxygen and nutrient levels. Compare yields across >10 fermentation batches to establish reproducibility thresholds .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting data on this compound’s half-life in mammalian systems?

  • Conduct pharmacokinetic studies in multiple species (e.g., cattle, rodents) using radiolabeled this compound. Analyze plasma and tissue samples via scintillation counting and compartmental modeling. Differences may arise from metabolic enzyme polymorphisms; incorporate cytochrome P450 inhibition assays to identify key detoxification pathways .

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other mycotoxins?

  • Apply factorial ANOVA to assess interactions between this compound and co-occurring toxins (e.g., swainsonine). Use Bliss independence or Loewe additivity models to quantify synergy. Validate with isobolograms and dose-reduction indices in cell-based assays .

Q. How can machine learning improve predictive models for this compound-induced salivation in livestock?

  • Train neural networks on datasets encompassing dosage, exposure duration, and environmental factors. Include variables like animal age, breed, and pre-existing health conditions. Validate models with cross-species data and refine using SHAP (SHapley Additive exPlanations) values to interpret feature importance .

属性

IUPAC Name

[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUHLPAZILPSG-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN2C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942108
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20084-93-9
Record name (-)-Slaframine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20084-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Slaframine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SLAFRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。